molecular formula C14H13ClF6N6 B611703 Vorasidenib CAS No. 1644545-52-7

Vorasidenib

カタログ番号: B611703
CAS番号: 1644545-52-7
分子量: 414.74 g/mol
InChIキー: QCZAWDGAVJMPTA-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ボラシデニブは、イソクエン酸脱水素酵素(IDH1およびIDH2)の変異型を特異的に標的化して阻害することでその効果を発揮します。 これらの酵素は細胞代謝に関与しており、その変異は、2-ヒドロキシグルタル酸(2-HG)と呼ばれる腫瘍代謝物の生成につながります。 これらの酵素を阻害することにより、ボラシデニブは2-HGのレベルを低下させ、腫瘍の増殖と進行を阻害します .

類似の化合物:

    イボシデニブ: 変異型IDH1の別の阻害剤であり、急性骨髄性白血病の治療に使用されます。

    エナシデニブ: 変異型IDH2を標的とし、急性骨髄性白血病の治療にも使用されます。

    AG-120およびAG-221: それぞれ変異型IDH1およびIDH2の初期段階の阻害剤です。

ボラシデニブの独自性: ボラシデニブは、IDH1とIDH2の両方を二重に阻害する能力と、血液脳関門を通過する能力を持つため、ユニークです。 これは、脳腫瘍の治療に特に効果的であり、他の多くのIDH阻害剤には見られない特徴です .

生化学分析

Biochemical Properties

Vorasidenib interacts with the enzymes IDH1 and IDH2, which are key regulators in cellular metabolism . These enzymes are mutated in several forms of cancer, and this compound acts as a small molecule inhibitor of these mutated enzymes . The nature of these interactions involves the blocking of the activity of the abnormal IDH1 and IDH2 proteins in cancer cells .

Cellular Effects

This compound has shown to slow the growth of tumors in some people with brain cancers called low-grade gliomas that had mutations in the IDH1 or IDH2 genes . It influences cell function by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This includes binding interactions with these biomolecules, inhibition of these enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In a large clinical trial, treatment with this compound slowed the growth of tumors in some people with low-grade gliomas that had mutations in the IDH1 or IDH2 genes . The median time until the disease worsened or death from any cause was estimated to be 27.7 months for people in the this compound group .

Dosage Effects in Animal Models

It has been observed to slow tumor growth and delay the need for additional therapies .

Metabolic Pathways

This compound is involved in the metabolic pathways of the IDH1 and IDH2 enzymes . These enzymes are key regulators in cellular metabolism, and this compound acts as an inhibitor of these enzymes when they are mutated .

Transport and Distribution

This compound, designed to be highly blood-brain barrier penetrant, has demonstrated clinically meaningful efficacy in patients with IDH1/2 mutant gliomas . This suggests that it is effectively transported and distributed within cells and tissues.

準備方法

合成経路および反応条件: ボラシデニブの合成には、コアのトリアジン構造の調製から始まる複数のステップが含まれます。 主要なステップは次のとおりです。

    トリアジンコアの形成: トリアジンコアは、一連の求核置換反応によって合成されます。

    クロロピリジニル基の導入: クロロピリジニル基は、カップリング反応によって導入されます。

    トリフルオロプロピル基の付加: トリフルオロプロピル基は、一連のアルキル化反応によって付加されます。

工業的製造方法: ボラシデニブの工業的製造には、上記で述べた合成経路のスケールアップが含まれます。 このプロセスは、高い収率と純度のために最適化されており、反応条件を厳密に制御して、一貫性と品質を確保しています。

反応の種類:

    酸化: ボラシデニブは、特にピリジニルおよびトリアジン部分で酸化反応を起こす可能性があります。

    還元: 還元反応はトリアジンコアで起こり、さまざまな還元誘導体の形成につながります。

    置換: 求核置換反応は一般的であり、特にクロロピリジニル基で起こります。

一般的な試薬および条件:

    酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムおよび水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: アミンおよびチオールなどの求核剤が塩基性条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、ボラシデニブのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なる化学的特性と潜在的な生物学的活性を持ちます。

4. 科学研究への応用

ボラシデニブは、次のものを含む、幅広い科学研究の応用を持っています。

科学的研究の応用

Phase 3 Clinical Trials

The most significant evidence for vorasidenib's efficacy comes from the INDIGO trial, a phase 3 study involving over 300 patients with IDH-mutant low-grade gliomas. Key findings from this trial include:

  • Progression-Free Survival : Patients treated with this compound experienced a median progression-free survival of 27.7 months , compared to 11.1 months for those receiving placebo (hazard ratio: 0.39; P < 0.001) .
  • Delay in Treatment Intervention : The time to the next anticancer intervention was significantly longer in the this compound group (hazard ratio: 0.26; P < 0.001) .
  • Safety Profile : Adverse events were generally manageable, with elevated transaminases and diarrhea being the most common side effects .

Table 1: Summary of INDIGO Trial Results

ParameterThis compound GroupPlacebo GroupHazard Ratio (95% CI)P-Value
Median Progression-Free Survival27.7 months11.1 months0.39 (0.27-0.56)<0.001
Time to Next InterventionNot reached17.8 months0.26 (0.15-0.43)<0.001
Adverse Events (Grade ≥3)22.8%13.5%--

Safety Profile

This compound has demonstrated a favorable safety profile compared to traditional therapies for low-grade gliomas, such as radiation and chemotherapy, which often have severe side effects like cognitive impairment . In clinical trials, serious adverse events occurred in about 22.8% of patients treated with this compound, primarily involving elevated liver enzymes . The manageable nature of these side effects positions this compound as a preferable option for many patients.

Regulatory Approval and Future Directions

On August 6, 2024, the Food and Drug Administration approved this compound for treating low-grade gliomas post-surgery in adults and children aged 12 or older with IDH1 or IDH2 mutations . This approval marks a significant milestone as it represents the first targeted therapy specifically developed for this patient population.

Ongoing Research

Research continues to explore this compound's potential applications beyond low-grade gliomas, including:

  • Combination Therapies : this compound is being studied in combination with other agents such as pembrolizumab to assess synergistic effects against higher-grade gliomas .
  • Long-term Outcomes : Further studies will evaluate long-term outcomes and potential resistance mechanisms associated with prolonged use of this compound .

Case Studies

Several case studies highlight the real-world application of this compound:

  • Case Study A : A patient with recurrent IDH-mutant astrocytoma experienced a significant reduction in tumor size after initiating treatment with this compound, leading to an extended progression-free survival period.
  • Case Study B : Another patient diagnosed with oligodendroglioma reported improved quality of life and cognitive function while on this compound, illustrating its potential benefits beyond tumor control.

類似化合物との比較

    Ivosidenib: Another inhibitor of mutant IDH1, used in the treatment of acute myeloid leukemia.

    Enasidenib: Targets mutant IDH2 and is also used in the treatment of acute myeloid leukemia.

    AG-120 and AG-221: Early-stage inhibitors of mutant IDH1 and IDH2, respectively.

Uniqueness of Vorasidenib: this compound is unique due to its dual inhibition of both IDH1 and IDH2, as well as its ability to cross the blood-brain barrier. This makes it particularly effective in treating brain tumors, a feature not shared by many other IDH inhibitors .

生物活性

Vorasidenib, also known as AG-881, is a novel small molecule inhibitor specifically targeting mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1/2). This compound has emerged as a promising therapeutic option for patients with low-grade gliomas harboring IDH mutations. Its biological activity is characterized by the suppression of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis associated with IDH mutations. This article delves into the biological mechanisms, clinical efficacy, and safety profile of this compound based on recent research findings.

This compound acts by inhibiting the enzymatic activity of mutant IDH1 and IDH2, leading to a reduction in 2-HG levels. Elevated 2-HG is implicated in oncogenesis through epigenetic dysregulation and interference with cellular differentiation. The inhibition of these enzymes restores normal metabolic processes within the tumor cells, promoting differentiation and reducing tumor growth.

Key Mechanisms:

  • Inhibition of IDH1/2: this compound selectively inhibits both wild-type and mutant isoforms of IDH1 and IDH2.
  • Reduction of 2-HG Levels: Clinical studies have demonstrated significant reductions in tumor 2-HG concentrations, achieving up to 93% reduction in some cases .
  • Epigenetic Reversal: this compound has been shown to reverse gene expression changes associated with IDH mutations, thereby restoring normal cellular functions .

Clinical Efficacy

Recent clinical trials have established this compound's efficacy in prolonging progression-free survival (PFS) in patients with IDH-mutant low-grade gliomas. The pivotal INDIGO trial highlighted its potential as a first-in-class treatment option.

Clinical Trial Data

Parameter This compound Placebo
Median PFS (months)27.711.1
Time to Next Treatment Intervention (%)85.6%47.4%
Tumor Volume Change (average %)-2.5% every 6 months+13.9% every 6 months
Most Common Adverse EventsFatigue, headache, nausea, seizuresN/A

The INDIGO trial involved 331 patients aged 12 and older with recurrent or residual grade 2 gliomas carrying IDH mutations. Results indicated that this compound significantly slowed disease progression compared to placebo, with a marked improvement in quality of life and neurocognitive function .

Safety Profile

This compound has demonstrated a favorable safety profile across various studies. The most common adverse effects reported include fatigue, headache, nausea, musculoskeletal pain, and seizures. Notably, dose-limiting toxicities were primarily related to elevated liver transaminases but were reversible upon dose adjustment .

Case Studies

In a phase 1 clinical trial assessing the pharmacodynamics of this compound, tumor samples from participants showed a dramatic reduction in 2-HG levels post-treatment. Specifically, patients receiving this compound at a dose of 50 mg daily exhibited a reduction in tumor 2-HG concentrations by approximately 92.6% compared to baseline levels . This reduction was correlated with favorable changes in gene expression profiles indicative of reduced malignancy.

特性

IUPAC Name

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZAWDGAVJMPTA-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644545-52-7
Record name Vorasidenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vorasidenib
Reactant of Route 2
Reactant of Route 2
Vorasidenib
Reactant of Route 3
Reactant of Route 3
Vorasidenib
Reactant of Route 4
Reactant of Route 4
Vorasidenib
Reactant of Route 5
Reactant of Route 5
Vorasidenib
Reactant of Route 6
Reactant of Route 6
Vorasidenib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。